phenyl 5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate
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Overview
Description
Phenyl 5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate is an organic compound characterized by its complex aromatic structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate typically involves multiple steps, starting from benzene derivatives. One common method includes the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonate group. The phenylethenyl group is then introduced through a series of electrophilic aromatic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, nitric acid for nitration, and various reducing agents like hydrogen gas or metal hydrides for reduction reactions. The conditions often involve controlled temperatures and the use of solvents like dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds .
Scientific Research Applications
Phenyl 5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenyl 5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonate group can enhance the compound’s solubility and reactivity. The phenylethenyl group contributes to the compound’s overall stability and ability to undergo electrophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity but lacking the nitro and phenylethenyl groups.
Phenylsulfonic acid: Another sulfonic acid derivative with a phenyl group, but without the nitro and phenylethenyl groups.
Uniqueness
Phenyl 5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C20H15NO5S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
phenyl 5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate |
InChI |
InChI=1S/C20H15NO5S/c22-21(23)18-14-13-17(12-11-16-7-3-1-4-8-16)20(15-18)27(24,25)26-19-9-5-2-6-10-19/h1-15H/b12-11+ |
InChI Key |
YIQJZVRKGSRPLF-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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